molecular formula C23H21N3O B2384993 N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide CAS No. 833441-59-1

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide

Cat. No.: B2384993
CAS No.: 833441-59-1
M. Wt: 355.441
InChI Key: QTQVZIVJJKCTJC-UHFFFAOYSA-N
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Description

N-(3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide is a synthetic small molecule characterized by an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. The imidazopyridine moiety is linked to a phenyl ring at its 2-position, which is further functionalized with a 3-phenylpropanamide side chain. This structural framework is common in medicinal chemistry due to the imidazopyridine scaffold’s versatility in interacting with biological targets, including kinases, receptors, and enzymes.

Properties

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-17-7-6-14-26-16-21(25-23(17)26)19-10-5-11-20(15-19)24-22(27)13-12-18-8-3-2-4-9-18/h2-11,14-16H,12-13H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQVZIVJJKCTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under various conditions. One effective method involves using water as a solvent under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine in high yield . Another approach involves the use of toluene and mild, metal-free conditions promoted by iodine and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.

Chemical Reactions Analysis

Types of Reactions: N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry .

Biology and Medicine: N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide has shown potential in biological studies, particularly in the development of anticancer agents. Its ability to interact with specific biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound’s imidazo[1,2-a]pyridine moiety allows it to form hydrogen bonds and π-π stacking interactions with amino acid residues in proteins . These interactions can inhibit the activity of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 8-Methyl vs. 8-Bromo Substitution : The target compound’s 8-methyl group (electron-donating) contrasts with bromo-substituted analogs (e.g., ), which introduce electron-withdrawing effects. Methyl groups may enhance metabolic stability, whereas bromine could improve binding affinity via halogen bonding .
  • Position 2 vs. 3 Substitution: Pruvonertinib () features an 8-methyl group at position 3 of the imidazopyridine, linked to a pyrimidinylamino group.

Functional Group Impact

  • Propanamide vs. Benzamide : The target compound’s 3-phenylpropanamide chain offers greater flexibility compared to rigid benzamide derivatives (e.g., ). This flexibility might enhance binding to conformationally dynamic targets .
  • Fluorine Incorporation: Fluorinated analogs () demonstrate improved bioavailability and metabolic resistance, suggesting that the target compound’s non-fluorinated propanamide may prioritize other pharmacokinetic parameters .

Biological Activity

N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C16H15N3O
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 537019-04-8

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities, including antitumor and antimicrobial properties.

Anticancer Properties

Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant anticancer activity. A study conducted on related compounds demonstrated that they could inhibit the growth of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific activity of this compound has not been extensively documented in the literature; however, its structural analogs have shown promise in targeting oncogenic pathways.

Antimicrobial Activity

Compounds containing imidazole and pyridine rings have been reported to possess antimicrobial properties. For instance, studies on similar structures have indicated efficacy against a range of bacterial and fungal pathogens. The mechanism typically involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study explored the effects of various imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The findings suggested that these compounds could effectively inhibit cell proliferation and induce apoptosis in a dose-dependent manner. While specific data for this compound is limited, its structural similarity to active compounds suggests potential efficacy.
  • Antimicrobial Effects :
    • Research into related hydrazone compounds revealed significant antimicrobial activity against resistant strains of bacteria. These studies employed in vitro assays to determine Minimum Inhibitory Concentrations (MICs), showcasing the potential for similar activities in this compound.

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative 1Anticancer5.3
Imidazo[1,2-a]pyridine Derivative 2Antimicrobial10
This compoundUnknown--

Q & A

Q. What are the optimal multi-step synthetic routes for N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-phenylpropanamide?

The synthesis involves sequential coupling and cyclization steps. Key methods include:

  • Imidazo[1,2-a]pyridine core formation : Cyclocondensation of 2-aminopyridine derivatives with α-haloketones under reflux in ethanol or acetonitrile .
  • Phenylpropanamide linkage : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF, monitored by TLC .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

Method Key Parameters Application
¹H/¹³C NMR Chemical shifts (δ 8.6–6.8 ppm for aromatic protons)Confirm regiochemistry of imidazo[1,2-a]pyridine and phenyl groups .
HRMS Exact mass matching (<2 ppm error)Verify molecular formula (C₂₈H₂₄N₃O)
FT-IR Peaks at 1660–1680 cm⁻¹ (C=O stretch)Validate amide bond formation .

Q. What in vitro assays are used to evaluate its biological activity?

Primary assays focus on kinase inhibition and cytotoxicity:

  • Kinase inhibition : ATPase/Glo™ assays against CDK7 (IC₅₀ determination) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values compared to reference inhibitors (e.g., dinaciclib) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies:

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. bromo groups on the imidazo[1,2-a]pyridine core) to isolate contributing factors .
  • Orthogonal assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods to rule out assay-specific artifacts .

Q. What strategies improve solubility and stability for in vivo studies?

  • Salt formation : Prepare hydrochloride salts (via HCl gas titration in diethyl ether) to enhance aqueous solubility .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) at the amide nitrogen to improve pharmacokinetics .
  • Stability testing : Monitor degradation in simulated gastric fluid (pH 1.2) and liver microsomes using HPLC-MS .

Q. How can interdisciplinary approaches enhance mechanistic understanding?

  • Computational docking : Use AutoDock Vina to model interactions with CDK7’s ATP-binding pocket, guided by crystallographic data (PDB: 5FGK) .
  • Machine learning : Train QSAR models on imidazo[1,2-a]pyridine derivatives to predict binding affinities .

Q. What experimental adjustments address low yields in final coupling steps?

  • Catalyst optimization : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C–N bond formation .
  • Temperature control : Perform reactions under microwave irradiation (80°C, 30 min) to reduce side-product formation .

Q. How to design mechanistic studies for kinase inhibition?

  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ via Lineweaver-Burk plots under varying ATP concentrations .
  • Crystallography : Co-crystallize the compound with CDK7/cyclin H to identify critical hydrogen bonds (e.g., with Glu⁹⁴ and Lys⁴¹) .

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